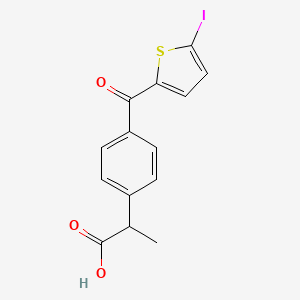

Iodosuprofen

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11IO3S |

|---|---|

Molecular Weight |

386.21 g/mol |

IUPAC Name |

2-[4-(5-iodothiophene-2-carbonyl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H11IO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18) |

InChI Key |

UIZPHGUBGPJBAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O |

Synonyms |

iodosuprofen p-(2'-iodo-5'-thenoyl)hydrotropic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Iodosuprofen

Established Synthetic Pathways for Iodosuprofen

The preparation of Iodosuprofen primarily involves the introduction of an iodine atom onto the suprofen (B1682721) scaffold. This has been achieved through both classical and modern synthetic approaches.

Classical Halogenation Approaches

The most direct and established method for synthesizing Iodosuprofen is through the electrophilic halogenation of its parent compound, suprofen. acs.orgnih.gov This approach leverages the chemical reactivity of the thiophene (B33073) ring within the suprofen structure. The synthesis involves the addition of an iodine atom to the thiophene ring of suprofen, resulting in p-(2'-iodo-5'-thenoyl)hydrotropic acid, the chemical name for Iodosuprofen. nih.govnih.gov This method was utilized to prepare Iodosuprofen as a novel iodinated analog for use as a crystallographic probe to study the active site of prostaglandin (B15479496) H2 synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). acs.orgnih.gov The addition of the electron-dense iodine atom was specifically designed to aid in localizing the inhibitor within the enzyme's active site during X-ray crystallography, especially in cases of poor resolution. nih.gov

Novel Synthetic Routes and Methodological Innovations

While the classical halogenation of suprofen is a direct route, modern organic synthesis continually seeks to develop novel methodologies that offer improved efficiency, scalability, and purity. innovareacademics.in For the synthesis of profen-class drugs and their derivatives, innovations often focus on creating more economical and industrially scalable pathways. innovareacademics.in General advancements in synthetic organic chemistry, such as the development of solid-phase organic synthesis (SPOS), provide powerful tools for creating libraries of related compounds. nih.gov Although a specific novel route for Iodosuprofen is not detailed in the available literature, the principles of modern synthesis suggest that new catalytic systems or flow chemistry processes could be applied. Furthermore, novel routes for creating functionalized heterocyclic compounds, which form the core of the Iodosuprofen structure, are an active area of research. lsu.eduiiserpune.ac.inresearchgate.net

Stereochemical Considerations in Iodosuprofen Synthesis

Like other 2-arylpropionic acids (profens), Iodosuprofen possesses a stereocenter at the alpha-carbon of the propionic acid moiety, meaning it exists as a pair of enantiomers. scribd.comadvanceseng.com

The biological activity of profens typically resides in the (S)-enantiomer. Crystallographic studies confirm this for Iodosuprofen, where the (S)-enantiomer's binding mode within the COX-1 active site has been characterized. acs.org The carboxylate group of (S)-Iodosuprofen forms important polar interactions with the amino acid residues Arg-120 and Tyr-355 at the enzyme's active site. acs.org Therefore, methods to obtain the single, active enantiomer are of significant importance. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This is the most common industrial method for separating enantiomers from a racemic mixture. wikipedia.org The process involves reacting the racemic acid with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts. advanceseng.comwikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org This technique is widely used for profens like ibuprofen (B1674241) and can be applied to Iodosuprofen. advanceseng.com

| Resolving Agent Class | Specific Examples | Reference |

|---|---|---|

| Chiral Amines | (S)-(-)-α-methylbenzylamine, Brucine, (+)-Cinchotoxine | advanceseng.comwikipedia.org |

| Chiral Alcohols | (-)-Norephedrine | sigmaaldrich.com |

| Tartaric Acid Derivatives | L-(+)-Tartaric acid, (–)-di-p-toluoyl-L-tartaric acid | sigmaaldrich.com |

| Mandelic Acid | (S)-Mandelic acid | sigmaaldrich.com |

Enantioselective Synthesis: This modern approach aims to directly synthesize a single enantiomer, avoiding the 50% loss of material inherent in classical resolution. wikipedia.orglibretexts.org Enantioselective synthesis typically employs chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. libretexts.orgorganic-chemistry.org While specific enantioselective syntheses for Iodosuprofen are not prominently documented, the field of asymmetric catalysis offers numerous methods, such as those using chiral organocatalysts or transition-metal complexes, that could be adapted for its production. libretexts.orgchemrxiv.orgscienceopen.com

Derivatization Strategies for Iodosuprofen Analogs

The Iodosuprofen scaffold can be chemically modified to produce analogs for various research and therapeutic purposes.

Synthesis of Iodosuprofen Analogues and Isomers

Iodosuprofen itself is an analogue of suprofen, synthesized specifically for its utility in X-ray crystallography studies of PGHS-1. acs.orgnih.gov The successful use of Iodosuprofen demonstrates a broader strategy where known drug molecules are modified to create probes for studying biological systems. This strategy of creating iodinated analogs has also been applied to other NSAIDs, such as indomethacin (B1671933), to generate Iodoindomethacin for similar crystallographic purposes. acs.orgnih.gov The synthesis of such analogs provides valuable tools for understanding drug-receptor interactions at a molecular level. acs.org

Prodrug Design and Precursor Synthesis Based on Iodosuprofen Scaffold

Prodrug design is a strategy used to improve the physicochemical or pharmacokinetic properties of a drug. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. researchgate.net For NSAIDs, prodrugs are often designed to reduce gastrointestinal toxicity. uni-marburg.de The carboxylic acid group of Iodosuprofen is a prime target for modification to create ester or amide prodrugs. For example, a strategy applied to other COX inhibitors involves creating a conjugate, such as the carbamate-linked version of flurbiprofen (B1673479), to modify its activity and toxicity profile. nih.gov While specific prodrugs of Iodosuprofen are not described in the literature, the established principles of NSAID prodrug design could be readily applied to its chemical structure.

Conjugation Chemistry Involving Iodosuprofen Scaffolds

The chemical structure of iodosuprofen, characterized by a carboxylic acid group and an aromatic thiophene ring, presents opportunities for its conjugation to other molecules. This derivatization can be leveraged to create probes for biochemical assays, targeted drug delivery systems, or tools for studying protein interactions. While specific examples of iodosuprofen conjugation are not extensively documented in publicly available literature, the principles of bioconjugation provide a clear framework for how such modifications could be achieved.

Conjugation chemistry typically involves the covalent linkage of a small molecule, such as iodosuprofen, to a larger biomolecule like a peptide, protein, or polymer. researchgate.netnih.govnih.govlifetein.combiosynth.comnih.govplos.org The carboxylic acid moiety of iodosuprofen is the most common reactive handle for such modifications.

Strategies for Iodosuprofen Conjugation:

Amide Bond Formation: The carboxylic acid of iodosuprofen can be activated to react with primary or secondary amines on other molecules to form a stable amide bond. Common activating agents for this reaction include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate. This approach is widely used for labeling proteins and peptides. lifetein.com

Esterification: While less common for creating stable bioconjugates due to the potential for hydrolysis by esterases in biological systems, the carboxylic acid of iodosuprofen could be esterified with a hydroxyl-containing molecule.

Linker-Mediated Conjugation: To provide spatial separation between iodosuprofen and the conjugated molecule, or to introduce specific functionalities, a linker or spacer can be utilized. These linkers can be of varying lengths and chemical compositions, such as polyethylene (B3416737) glycol (PEG) chains, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. nih.govplos.org Click chemistry, a set of highly efficient and specific reactions, could also be employed if iodosuprofen or the target molecule is first functionalized with a compatible azide (B81097) or alkyne group. rsc.org

Potential Applications of Iodosuprofen Conjugates:

The development of iodosuprofen conjugates could enable a range of research applications. For instance, conjugating iodosuprofen to a fluorescent dye would create a probe for fluorescence polarization or microscopy-based assays to study its binding to cyclooxygenase (COX) enzymes. nih.govacs.org Attachment to a solid support or polymer could facilitate its use in affinity chromatography for the purification of COX enzymes or for the screening of other potential inhibitors. nih.gov Furthermore, conjugation to a cell-penetrating peptide could enhance its intracellular delivery for in-cellulo studies. nih.gov

The following table outlines potential conjugation strategies and their relevance.

| Conjugation Strategy | Reactive Group on Iodosuprofen | Target Functional Group | Resulting Linkage | Potential Applications |

| Carbodiimide Chemistry | Carboxylic Acid | Amine | Amide | Peptide/Protein Labeling, Solid-Phase Immobilization |

| Activated Ester Chemistry | Carboxylic Acid (pre-activated with NHS) | Amine | Amide | Fluorescent Probe Synthesis, Biotinylation |

| Linker-Mediated Conjugation | Carboxylic Acid | Varies (e.g., Amine, Thiol) | Varies (e.g., Amide) | Improved Solubility, Targeted Delivery |

It is important to note that the introduction of a conjugate to the iodosuprofen scaffold may impact its binding affinity and selectivity for its target enzymes. Therefore, any newly synthesized iodosuprofen conjugate would require thorough biochemical and biophysical characterization to validate its activity. nih.govacs.orgnih.gov

Mechanistic Investigations of Iodosuprofen at the Molecular and Cellular Level

Interactions with Target Biomolecules and Enzyme Systems

The primary targets of Iodosuprofen, like other NSAIDs, are the cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H2 synthases (PGHS). acs.orgacs.org These enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators in physiological and pathological processes, including inflammation. acs.orgnih.govmdpi.com

Molecular Recognition and Binding Affinity Studies (e.g., Cyclooxygenase Enzymes)

The interaction between Iodosuprofen and its target enzyme, Prostaglandin H2 Synthase-1 (PGHS-1 or COX-1), has been elucidated through X-ray crystallography. A key study reported the crystal structure of the PGHS-1-Iodosuprofen complex, refined at a resolution of 3.5 Å. acs.org This structural data provides significant insight into the molecular recognition process.

Iodosuprofen binds within the long, hydrophobic channel of the COX active site. acs.org This binding position is analogous to that of other classic NSAIDs, such as flurbiprofen (B1673479). acs.orgrcsb.org The binding is thought to physically obstruct the substrate, arachidonic acid, from reaching a critical catalytic residue, Tyrosine-385 (Tyr-385), thereby preventing prostaglandin synthesis. acs.org The crystal structure shows that the binding of Iodosuprofen does not induce significant conformational changes in the enzyme when compared to structures complexed with flurbiprofen or iodoindomethacin. acs.org The primary interactions governing the binding within the active site are hydrophobic, with the exception of the carboxylate group of the drug, which typically forms polar interactions with residues like Arginine-120 (Arg-120) and Tyr-355 at the channel's entrance. acs.orgnih.gov

The development of Iodosuprofen was specifically aimed at facilitating such crystallographic studies. The incorporation of a heavy iodine atom aids in unambiguously locating the inhibitor within the enzyme's active site, especially in lower-resolution crystal structures. acs.orgnih.gov

| Parameter | Value/Description | Source |

| Target Enzyme | Prostaglandin H2 Synthase-1 (PGHS-1 / COX-1) | acs.org |

| Binding Location | Cyclooxygenase active site channel | acs.org |

| Key Interacting Residues | Blocks access to Tyr-385; likely interacts with Arg-120 | acs.orgacs.org |

| Binding Mode Comparison | Shares a common binding mode with Flurbiprofen | acs.orgrcsb.org |

| PDB ID of Complex | 1PGE | expasy.org |

| Crystallography Resolution | 3.5 Å | acs.orgnih.gov |

Enzymatic Inhibition Profiles and Kinetics in Cell-Free Systems

In cell-free enzymatic assays, which measure the direct interaction between an inhibitor and a purified enzyme, Iodosuprofen demonstrates potent inhibition of COX activity. nih.gov The mechanism of inhibition is characteristic of many NSAIDs that target the COX active site. By binding to the same site as the arachidonic acid substrate, Iodosuprofen acts as a competitive inhibitor. acs.orglibretexts.org In competitive inhibition, the inhibitor and substrate compete for access to the enzyme's active site. libretexts.orgbgc.ac.in This means the inhibitory effect can be overcome by sufficiently high concentrations of the substrate. libretexts.org

Kinetically, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km), while the maximum velocity (Vmax) of the reaction remains unchanged. ucdavis.edumdpi.com This profile indicates that while more substrate is needed to achieve half-maximal reaction velocity in the presence of the inhibitor, the enzyme can still reach its normal maximum rate if the substrate concentration is high enough to outcompete the inhibitor. mdpi.com

Studies comparing Iodosuprofen to its parent compound, suprofen (B1682721), indicate that the addition of the iodine atom results in a slight decrease in inhibitory potency. nih.gov

| Compound | Target Enzyme | Inhibition Type | Potency Note | Source |

| Iodosuprofen | COX-1 | Competitive (presumed) | Potent inhibitor | acs.orgnih.gov |

| Iodosuprofen vs. Suprofen | COX-1 | Competitive (presumed) | Mild loss of inhibitory potency compared to suprofen | nih.gov |

Cellular Pathways and Signaling Modulation by Iodosuprofen

While the molecular interactions of Iodosuprofen with purified enzymes are well-defined, its effects within a complete cellular environment are less documented.

Investigation in In Vitro Cellular Models (e.g., cell lines, primary cell cultures)

In vitro cellular models, such as immortalized cell lines or primary cells cultured in the lab, are crucial tools for understanding a compound's biological effects in a context that mimics a living system. nih.govmdpi.com These models allow researchers to study how a compound affects cellular functions, signaling pathways, and viability. mdpi.comwikipedia.org Three-dimensional culture systems, like spheroids and organoids, offer even more physiologically relevant environments by replicating cell-cell and cell-matrix interactions found in vivo. mdpi.comnih.gov

By inhibiting COX enzymes, Iodosuprofen would be expected to decrease the production of prostaglandins (e.g., PGE2) in cellular models. acs.orgmdpi.comnih.gov This would, in turn, modulate inflammatory signaling pathways that are dependent on these lipid mediators. However, specific studies detailing the effects of Iodosuprofen on cellular signaling cascades, cell viability, or other functional readouts in specific cell lines or primary cultures are not extensively available in the reviewed literature. Most research has prioritized its use as a crystallographic tool in cell-free systems. acs.orgnih.gov

Gene Expression and Proteomic Alterations in Cellular Systems

The introduction of a bioactive compound like Iodosuprofen can alter a cell's gene expression and proteomic profiles. nih.govnih.gov Gene expression analysis (transcriptomics) measures changes in messenger RNA (mRNA) levels to see which genes are turned on or off, while proteomics identifies and quantifies the entire set of proteins in a cell, providing a direct look at the functional molecules. nih.govnih.gov These 'omics' technologies are powerful for uncovering a drug's mechanism of action and its downstream effects. nih.govnih.gov

Given that Iodosuprofen inhibits prostaglandin synthesis, it is plausible that it would alter the expression of genes regulated by prostaglandin-activated signaling pathways. researchgate.net However, dedicated studies employing transcriptomic or proteomic approaches to create a global profile of the cellular changes induced by Iodosuprofen have not been identified in the searched literature. Therefore, the specific impact of Iodosuprofen on cellular gene and protein expression landscapes remains an uncharacterized area of its pharmacology.

Structure-Activity Relationship (SAR) Studies for Iodosuprofen and its Derivatives

Structure-activity relationship (SAR) analysis investigates how a molecule's chemical structure correlates with its biological activity, guiding the design of more effective compounds. researchgate.net

The key structural feature of Iodosuprofen is its relationship to the parent NSAID, suprofen. Iodosuprofen is a synthetic derivative created by adding an iodine atom to the thiophene (B33073) ring of suprofen. acs.orgnih.gov This modification was not intended to enhance the therapeutic activity but to serve a specific experimental purpose. The heavy iodine atom acts as an excellent X-ray scatterer, making it invaluable for determining the location of the inhibitor within the enzyme's active site via X-ray crystallography. acs.orgnih.gov

The primary SAR finding for Iodosuprofen is that this structural modification leads to a mild reduction in its inhibitory potency against the COX enzyme compared to suprofen. nih.gov This represents a trade-off where a slight decrease in biological activity was accepted to gain significant experimental utility. The core structure, shared with suprofen and other profens, retains the necessary features for binding to the COX active site, namely the acidic propionic acid moiety and the aromatic rings that engage in hydrophobic interactions within the enzyme channel. nih.govnih.gov

| Compound | Core Structure | Key Modification | Effect of Modification | Source |

| Suprofen | α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid | N/A (Parent Compound) | Potent COX inhibitor | nih.gov |

| Iodosuprofen | α-methyl-4-(2-iodo-5-thenoyl)hydrotropic acid | Iodine atom on the thiophene ring | Mild loss of inhibitory potency; provides a heavy atom for X-ray crystallography | acs.orgnih.gov |

Elucidation of Key Structural Motifs for Molecular Interaction

The binding of Iodosuprofen to the active site of COX-1 is a highly specific interaction dictated by key structural motifs within the inhibitor molecule. nih.govacs.org Iodosuprofen, being an analog of suprofen, belongs to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The molecular architecture of these drugs is critical for their inhibitory activity. nih.gov

The crystal structure of the Iodosuprofen-PGHS-1 complex (PDB ID: 1PGE) reveals that the inhibitor binds within the long, hydrophobic channel of the enzyme, effectively blocking the entry of the natural substrate, arachidonic acid, to the catalytic tyrosine residue (Tyr-385). nih.govacs.org This blockage is the primary mechanism of its inhibitory action. nih.gov The interaction is stabilized by a combination of ionic, hydrogen bonding, and hydrophobic interactions.

A crucial structural feature of Iodosuprofen is its carboxylate moiety (-COOH). This group forms a salt bridge with the positively charged guanidinium (B1211019) group of Arginine-120 (Arg-120) located at the entrance of the active site channel. nih.govosti.gov Additionally, the carboxylate group engages in a hydrogen bond with the hydroxyl group of Tyrosine-355 (Tyr-355). nih.govosti.gov These interactions are fundamental for anchoring the inhibitor in the correct orientation within the active site.

The remainder of the Iodosuprofen molecule, including the benzoyl and thiophene rings , extends into the hydrophobic core of the channel. acs.orgacs.org This region of the molecule establishes numerous van der Waals and hydrophobic contacts with a series of non-polar amino acid residues lining the channel. A pharmacophore model derived from the Iodosuprofen-COX-1 complex identified four key hydrophobic features, underscoring the importance of these interactions for binding affinity. clvaw-cdnwnd.com

| Iodosuprofen Moiety | Interaction Type | Key Interacting Residues in COX-1 | Reference |

|---|---|---|---|

| Carboxylate Group | Ionic Interaction (Salt Bridge) | Arg-120 | nih.govosti.gov |

| Carboxylate Group | Hydrogen Bond | Tyr-355 | nih.govosti.govclvaw-cdnwnd.com |

| Carboxylate Group | Hydrogen Bond | Ser-530 | clvaw-cdnwnd.com |

| Benzoyl and Thiophene Rings | Hydrophobic Interactions | Hydrophobic pocket of the active site | acs.orgacs.orgclvaw-cdnwnd.com |

Influence of the Iodine Moiety on Biological Recognition and Specificity

The introduction of an iodine atom to the thiophene ring of suprofen to create Iodosuprofen was a strategic decision primarily for crystallographic purposes. acs.orgacs.org The high electron density of the iodine atom makes it a "heavy atom" that significantly aids in solving the X-ray crystal structure of the protein-ligand complex by providing a strong scattering signal. acs.orgacs.org

From a biological perspective, the addition of the iodine moiety has a discernible, albeit not drastic, effect on the inhibitory potency of the molecule. Research indicates that the iodination of suprofen results in a "mild loss of inhibitory potency". acs.org This can be quantified by comparing the 50% inhibitory concentrations (IC50) of suprofen and its non-iodinated counterpart against COX-1.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Suprofen | COX-1 | 1.1 | caymanchem.com |

| Suprofen | COX-2 | 8.7 | caymanchem.com |

| Iodosuprofen | COX-1 | Qualitatively reported as a mild loss of potency compared to Suprofen | acs.org |

The influence of the iodine atom on biological recognition can be attributed to several factors:

Steric Effects: The iodine atom is significantly larger than a hydrogen atom. Its presence on the thiophene ring introduces steric bulk, which may slightly alter the optimal fit of the inhibitor within the confines of the COX-1 active site. This could lead to a less favorable binding conformation, contributing to the observed decrease in potency.

While the primary purpose of the iodine in Iodosuprofen was for structural elucidation, its impact on biological activity highlights the sensitive nature of drug-receptor interactions. Even minor modifications to a lead compound can result in changes in its pharmacological profile. The case of Iodosuprofen demonstrates a successful application of a structural probe that, despite a slight reduction in potency, provided invaluable information about the molecular basis of COX-1 inhibition. acs.orgacs.org

Preclinical Explorations of Iodosuprofen in Model Systems

In Vitro Biological Activity Assessments

In vitro studies are crucial for characterizing the direct effects of a compound on biological targets in a controlled environment, free from the complexities of a whole organism.

Cell-free enzymatic assays have been instrumental in defining the molecular target and inhibitory characteristics of Iodosuprofen. Research has focused on its interaction with Prostaglandin (B15479496) H2 Synthase-1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1), a key enzyme in the prostaglandin biosynthetic pathway and the primary target for NSAIDs. nih.govacs.org

In these assays, Iodosuprofen was identified as a potent inhibitor of PGHS-1. acs.org The addition of a heavy iodine atom to the thiophene (B33073) ring of suprofen (B1682721) was a key modification. nih.govacs.org While this alteration resulted in a mild decrease in its inhibitory potency compared to suprofen, it provided a valuable tool for crystallographic studies. nih.govacs.org The electron-dense iodine atom facilitates the localization of the inhibitor within the enzyme's active site, even in lower-resolution crystal structures. nih.govacs.org

X-ray crystallography of the PGHS-1-Iodosuprofen complex, refined at a 3.5 Å resolution, revealed that Iodosuprofen binds at the upper end of the long, hydrophobic channel that forms the enzyme's active site. acs.org This binding position is thought to physically block the substrate, arachidonic acid, from accessing Tyrosine-385 (Tyr-385), a critical amino acid residue essential for the enzyme's catalytic activity. acs.org

Table 1: Enzymatic Inhibition and Binding Characteristics of Iodosuprofen

| Compound | Target Enzyme | Finding | Source |

| Iodosuprofen | PGHS-1 (COX-1) | Binds to the active site, blocking access to Tyr-385. | acs.org |

| Iodosuprofen | PGHS-1 (COX-1) | Addition of iodine atom leads to a mild loss of inhibitory potency compared to suprofen. | nih.govacs.org |

| Iodosuprofen | PGHS-1 (COX-1) | Used as a heavy-atom derivative for X-ray crystallography. | nih.govacs.org |

Organotypic and tissue culture studies, which utilize three-dimensional tissue explants, serve as a bridge between cell-free assays and in vivo models by preserving the cellular architecture and microenvironment of a tissue. noropsikiyatriarsivi.complos.org These models are valuable for assessing a compound's effects in a more physiologically relevant context. noropsikiyatriarsivi.com However, a review of the available scientific literature did not yield specific studies detailing the evaluation of Iodosuprofen in organotypic or tissue culture systems.

Cell-Free Enzymatic Assays

Comparative Analysis with Non-Iodinated Analogs and Related Compounds in Model Systems

A key aspect of Iodosuprofen's preclinical characterization is its comparison with its non-iodinated parent compound, suprofen, and other structurally related NSAIDs. These comparative analyses, primarily conducted through in vitro enzymatic and crystallographic studies, provide context for its activity.

The binding mode of Iodosuprofen within the PGHS-1 active site is highly similar to that of other "classical" NSAIDs like flurbiprofen (B1673479). acs.org Crystallographic data shows that the Iodosuprofen-PGHS-1 complex shares a common mode of binding with the flurbiprofen complex. acs.org Furthermore, no significant differences in protein conformation were observed when comparing the structures of PGHS-1 complexed with Iodosuprofen, iodoindomethacin, or flurbiprofen. acs.org This suggests they all occupy the same general binding pocket at the entrance of the cyclooxygenase channel. acs.org

The primary difference noted between Iodosuprofen and its direct analog, suprofen, is a slight reduction in COX-1 inhibitory potency for the iodinated form. nih.govacs.org This highlights a trade-off where the addition of the iodine atom, while beneficial for structural analysis, modestly diminishes the compound's primary biological activity.

Table 2: Comparative Analysis of Iodosuprofen and Related NSAIDs in PGHS-1 (COX-1) Model System

| Compound | Comparison Point | Observation | Source |

| Iodosuprofen vs. Suprofen | Inhibitory Potency | Iodosuprofen exhibits a mild loss of inhibitory potency. | nih.govacs.org |

| Iodosuprofen vs. Flurbiprofen | Binding Mode | Shares a common mode of binding in the PGHS-1 active site. | acs.org |

| Iodosuprofen vs. Flurbiprofen | Protein Conformation | No significant protein conformational differences observed in the complex. | acs.org |

| Iodosuprofen vs. Iodoindomethacin | Binding Location | Both bind at the end of the long channel leading into the enzyme active site. | acs.org |

Advanced Analytical Methodologies for Iodosuprofen Research

Chromatographic Techniques for Iodosuprofen and its Research-Relevant Metabolites

Chromatography is a fundamental technique for separating components from a mixture. wikipedia.org For iodosuprofen and its related compounds, liquid and gas chromatography are the primary methods employed, often coupled with mass spectrometry for enhanced detection and identification. wikipedia.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgbiomedpharmajournal.org The process involves a liquid mobile phase carrying the sample through a column packed with a solid adsorbent material, the stationary phase. wikipedia.orgybotech.com Each component interacts differently with the stationary phase, leading to separation based on varying retention times. wikipedia.org HPLC is widely utilized in pharmaceutical and biological analysis for purity assessment and quantitative evaluation. biomedpharmajournal.org

In research contexts involving iodosuprofen, HPLC is a key method for verifying the purity of synthesized compounds. For instance, in studies of arylacetic acid derivatives designed as anti-inflammatory agents, HPLC was used to confirm the purity of the final products, which were evaluated against iodosuprofen as a reference inhibitor. researchgate.net The technique is also applied to monitor the progress of chemical reactions in studies where iodosuprofen is used as a standard, such as confirming the conversion of quinones to hydroquinones. researchgate.netclvaw-cdnwnd.com

Table 1: Representative HPLC System Parameters for Analysis This table represents typical parameters and is not specific to a published method for Iodosuprofen.

| Parameter | Specification | Purpose |

| Pump System | Binary High-Pressure Gradient | Allows for precise control over the mobile phase composition, enabling effective separation of complex mixtures. infitek.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | A common reversed-phase solvent system; the acid improves peak shape. wikipedia.org |

| Column | C18, 4.6 x 250 mm, 5 µm particle size | A standard stationary phase for the separation of non-polar to moderately polar organic molecules. clvaw-cdnwnd.com |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column, affecting resolution and analysis time. infitek.com |

| Detector | UV/VIS Detector | Measures the absorbance of the eluting components at a specific wavelength, allowing for quantification. infitek.cominfitek.com |

| Wavelength | 190-700 nm | The range allows for the detection of various chromophores present in the analyte molecules. infitek.com |

| Injection Volume | 20 µL | The volume of the sample introduced into the system for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgscioninstruments.com The technique is considered a "gold standard" for forensic substance identification. wikipedia.org In the GC process, a sample is vaporized and separated into its components as it travels through a column with a stationary phase. getenviropass.com These separated components then enter the mass spectrometer, where they are ionized and broken into charged fragments, which are detected based on their mass-to-charge ratio. wikipedia.orggetenviropass.com

While specific GC-MS protocols for iodosuprofen are not prominently detailed in the literature, the technique is highly relevant for the analysis of its research-relevant metabolites. GC-MS is extensively used for metabolite profiling and can determine the presence of various compounds in biological samples, even at low concentrations. wikipedia.orgresearchgate.net For metabolites of iodosuprofen to be analyzed by GC-MS, they would typically need to be volatile or be chemically modified (derivatized) to increase their volatility. This approach is standard in metabolomics to identify compounds that appear in individuals suffering from metabolic disorders or to analyze the metabolic fate of a drug. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization of Iodosuprofen

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. lehigh.edu For a molecule like iodosuprofen, various spectroscopic techniques provide complementary data that, when combined, allow for an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org It is based on the absorption of radiofrequency radiation by atomic nuclei with non-zero spin when placed in a strong magnetic field. wikipedia.orgwikipedia.org The resulting NMR spectrum contains signals whose positions (chemical shifts), integrations, and splitting patterns are unique to the molecular structure. wikipedia.org

NMR is a cornerstone for the structural elucidation and confirmation of newly synthesized compounds in research related to iodosuprofen. In studies where iodosuprofen is used as a reference compound, the structures of related molecules, such as arylacetic acid derivatives or halogenated benzamides, are confirmed using 1H (proton) and 13C (carbon-13) NMR spectroscopy. researchgate.netjst.go.jp These analyses provide definitive evidence of the molecular framework. researchgate.net

Table 2: Example of 1H-NMR Data Reporting for a Research Compound Compared with Iodosuprofen Based on data reported for a benzamide (B126) isomer in a comparative study. jst.go.jp

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.63 | ddd | 7.8, 5.9, 1.5 | 1H | Aromatic Proton |

| 7.61 | br | - | 1H | Amide N-H |

| 7.54 | d | 9.0 | 2H | MeO-Ar |

| 7.40 | td | 7.5, 1.2 | 1H | Aromatic Proton |

| 6.91 | d | 9.0 | 2H | MeO-Ar |

| 3.82 | s | - | 3H | -CH₃ |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org This measurement allows for the determination of a molecule's elemental composition and molecular weight with high accuracy. wikipedia.org In a typical MS procedure, a sample is ionized, causing molecules to become charged and often break into characteristic fragments. wikipedia.org The resulting mass spectrum plots ion intensity against m/z, serving as a molecular fingerprint. wikipedia.org

In iodosuprofen-related research, MS, particularly when coupled with liquid chromatography (LC-MS), is used to confirm the identity of synthesized compounds. researchgate.net The combination of LC separation with MS detection provides high sensitivity and specificity, making it an invaluable tool in metabolomics and pharmaceutical analysis. chromatographyonline.com Analysis of fragmentation patterns can further help in elucidating the structure of unknown metabolites or impurities. wikipedia.org Tandem mass spectrometry (MS/MS) can be used to further fragment selected ions, providing even more detailed structural information. thermofisher.com

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule. youtube.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. lehigh.eduyoutube.com Since different functional groups absorb radiation at characteristic frequencies, the resulting IR spectrum provides a unique fingerprint of the molecule's covalent bonds. youtube.com In the context of iodosuprofen, IR spectroscopy would be used to confirm the presence of its key functional groups.

Table 3: Expected IR Absorption Frequencies for Iodosuprofen Functional Groups

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch, broad | 3300 - 2500 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretch | ~1710 |

| C=O (Ketone) | Stretch | ~1685 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-I (Iodoalkane) | Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org This absorption occurs when light promotes electrons from a ground state to a higher energy state in molecules containing light-absorbing groups called chromophores. msu.edu The technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds. wikipedia.orgmsu.edu

Given its molecular structure, which includes multiple chromophores (two aromatic rings and two carbonyl groups), iodosuprofen is well-suited for UV-Vis analysis. This technique is routinely used in pharmaceutical quality control to determine the concentration of substances in solution and to assess purity. thermofisher.comdenovix.com The absorption spectrum of iodosuprofen would show characteristic maxima (λ_max_) corresponding to its electronic transitions, which can be used for quantitative measurements according to the Beer-Lambert law. wikipedia.org

Mass Spectrometry (MS)

Radiochemical Synthesis and Detection of Radiolabeled Iodosuprofen for Research Applications

The use of radiolabeled compounds is a cornerstone of modern biomedical research, enabling the detailed study of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of iodosuprofen, the introduction of a radioactive isotope into its molecular structure provides a powerful tool for in vitro and in vivo investigations, allowing for highly sensitive and quantitative analysis of its biological fate. The choice of radionuclide and the synthetic strategy for its incorporation are critical considerations, as are the methods for the subsequent detection and quantification of the radiolabeled molecule.

The primary isotopes of interest for radiolabeling iodosuprofen are Carbon-14 (¹⁴C) and Iodine-125 (¹²⁵I). The selection between these isotopes depends on the specific research question, the desired half-life, the type of radiation emitted, and the synthetic feasibility.

Radiochemical Synthesis of Iodosuprofen

The synthesis of radiolabeled iodosuprofen requires specialized chemical procedures performed in appropriately equipped laboratories. The goal is to incorporate a radioisotope into the iodosuprofen molecule without altering its fundamental chemical and biological properties.

Carbon-14 (¹⁴C) Labeling:

Carbon-14 is a beta-emitter with a long half-life of approximately 5,730 years, making it suitable for long-term studies. openmedscience.com Its incorporation into a molecule is considered the gold standard for metabolic studies because the label is not easily lost through metabolic processes. openmedscience.com The synthesis of [¹⁴C]iodosuprofen would typically involve a multi-step process starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide. wuxiapptec.comalmacgroup.com

A plausible synthetic route would aim to introduce the ¹⁴C label into a stable position within the iodosuprofen core structure. Given the structure of iodosuprofen, a potential strategy would be to introduce the ¹⁴C label into the carboxyl group of the propionic acid side chain. This can be a complex undertaking, often requiring a custom synthesis approach. moravek.com The general process involves:

Route Scouting: Designing a synthetic pathway that efficiently incorporates the ¹⁴C label from a commercially available starting material into the target molecule. moravek.com

Custom Synthesis: Executing the multi-step chemical synthesis under controlled conditions to maximize radiochemical yield and purity. wuxiapptec.commoravek.com This may involve reactions such as Grignard reactions or cyanations using ¹⁴C-labeled reagents.

Purification: Following the synthesis, the [¹⁴C]iodosuprofen must be rigorously purified to remove any unreacted precursors and radiolabeled impurities. High-performance liquid chromatography (HPLC) is a common method for this purification. moravek.com

Iodine-125 (¹²⁵I) Labeling:

Iodine-125 is a gamma-emitter with a half-life of 59.4 days. ontosight.aiwikipedia.org This shorter half-life makes it suitable for studies of shorter duration and simplifies waste management. ontosight.ai The presence of an iodine atom in the native iodosuprofen molecule makes direct isotopic exchange or introduction of ¹²⁵I a logical approach. acs.org

The synthesis of [¹²⁵I]iodosuprofen can be more straightforward than ¹⁴C-labeling. A common method is electrophilic radioiodination, where a source of radioactive iodine, such as Na¹²⁵I, is oxidized to an electrophilic species that then reacts with an activated precursor molecule. For iodosuprofen, the thiophene (B33073) ring is a potential site for such a reaction. The process generally includes:

Precursor Preparation: A non-iodinated precursor of suprofen (B1682721) may be used as the starting material.

Radioiodination: The precursor is reacted with Na¹²⁵I in the presence of an oxidizing agent (e.g., Chloramine-T or Iodogen®). This reaction introduces the ¹²⁵I atom onto the aromatic ring.

Purification: Similar to ¹⁴C-labeling, HPLC is essential to separate the desired [¹²⁵I]iodosuprofen from unreacted ¹²⁵I and other byproducts.

The specific activity, a measure of the amount of radioactivity per unit mass of the compound, is a critical parameter for radiolabeled compounds and is determined after purification. nih.gov

Table 1: Comparison of Radioisotopes for Labeling Iodosuprofen

| Feature | Carbon-14 (¹⁴C) | Iodine-125 (¹²⁵I) |

| Half-life | ~5,730 years | 59.4 days ontosight.aiwikipedia.org |

| Radiation Type | Beta (β⁻) | Gamma (γ) and X-ray wikipedia.org |

| Detection Method | Liquid Scintillation Counting, Autoradiography | Gamma Counting, SPECT, Autoradiography nih.gov |

| Labeling Position | Incorporated into the carbon skeleton | Typically on the thiophene ring |

| Synthetic Complexity | Generally high, multi-step custom synthesis moravek.comnih.gov | Often simpler, via electrophilic substitution |

| Application | Long-term ADME studies, metabolic pathway elucidation openmedscience.com | Shorter-term distribution studies, in vitro binding assays, SPECT imaging ontosight.ainih.gov |

Detection of Radiolabeled Iodosuprofen

Once synthesized and purified, radiolabeled iodosuprofen can be used in a variety of research applications. The detection and quantification of the radiolabel are central to these studies.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are fundamental techniques for the analysis of radiolabeled compounds. unm.edu They are used not only for purification but also to determine the radiochemical purity of the final product. unm.edu In these methods, the sample is separated based on its chemical properties, and the radioactivity of the fractions is measured using an in-line radioactivity detector or by collecting fractions for subsequent counting. iaea.org

Liquid Scintillation Counting (LSC):

LSC is the primary method for quantifying beta-emitting isotopes like ¹⁴C. The sample containing [¹⁴C]iodosuprofen is mixed with a scintillation cocktail. The beta particles emitted by the ¹⁴C interact with the scintillator molecules, producing flashes of light that are detected and counted by a photomultiplier tube. This technique is highly sensitive and provides a quantitative measure of the amount of radioactivity present.

Gamma Counting:

For gamma-emitting isotopes like ¹²⁵I, a gamma counter is used. The gamma rays emitted by the [¹²⁵I]iodosuprofen interact with a crystal detector (typically sodium iodide), producing a signal that is proportional to the amount of radioactivity. This method is straightforward and widely used for quantifying ¹²⁵I in biological samples such as blood, plasma, and tissues. wikipedia.org

Autoradiography:

Autoradiography is a technique used to visualize the distribution of a radiolabeled substance within a biological sample, such as a tissue slice or a whole-body section. nih.gov The sample is placed in contact with a photographic film or a phosphor imaging plate. The radiation emitted from the radiolabeled iodosuprofen exposes the film or plate, creating an image that reveals the localization of the compound. Quantitative whole-body autoradiography (QWBA) can provide detailed information on the tissue distribution of a drug. wuxiapptec.com

Table 2: Common Detection Methods for Radiolabeled Iodosuprofen

| Detection Method | Principle | Primary Isotope | Application |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by radioactivity detection. unm.edu | ¹⁴C, ¹²⁵I | Purification, radiochemical purity analysis, metabolite profiling. moravek.comiaea.org |

| Thin-Layer Chromatography (TLC) | Separation on a stationary phase plate, with detection by scanning or autoradiography. unm.edu | ¹⁴C, ¹²⁵I | Rapid purity checks, separation of metabolites. |

| Liquid Scintillation Counting (LSC) | Detection of light flashes produced by beta particles in a scintillator. | ¹⁴C | Quantification of radioactivity in liquid samples (e.g., plasma, urine). |

| Gamma Counting | Detection of gamma rays using a crystal detector. wikipedia.org | ¹²⁵I | Quantification of radioactivity in various biological samples. biotrend.com |

| Autoradiography | Imaging of radioactivity distribution on a film or phosphor screen. nih.gov | ¹⁴C, ¹²⁵I | Visualization of drug distribution in tissues and whole-body sections. wuxiapptec.com |

The combination of radiochemical synthesis and advanced detection methodologies provides an indispensable platform for the detailed investigation of iodosuprofen's pharmacokinetic and pharmacodynamic properties, contributing to a deeper understanding of its mechanism of action and biological disposition.

Theoretical and Computational Chemistry Approaches to Iodosuprofen

Quantum Chemical Calculations.taylorandfrancis.com

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of molecules. taylorandfrancis.com These methods, such as Density Functional Theory (DFT), provide a framework for understanding and predicting chemical behavior. taylorandfrancis.com

Electronic Structure Elucidation and Reactivity Prediction.taylorandfrancis.com

For a molecule like Iodosuprofen, quantum chemical calculations would be employed to determine its electronic structure, which is the arrangement of electrons in the molecule. This information is foundational to understanding its stability, geometry, and reactivity. taylorandfrancis.com

Key aspects that would be investigated include:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy and shape of these frontier orbitals dictate the molecule's ability to donate or accept electrons, providing a direct measure of its reactivity.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding the understanding of potential intermolecular interactions. jst.go.jp

Machine learning models are increasingly being integrated with quantum mechanical calculations to enhance the speed and accuracy of reactivity predictions for a vast number of molecules. cmu.educhemrxiv.org

Reaction Pathway Modeling for Iodosuprofen Synthesis.taylorandfrancis.com

Computational methods are powerful tools for modeling the synthesis of novel compounds. taylorandfrancis.com For Iodosuprofen, this would involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products is a cornerstone of reaction modeling. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Reaction Coordinate Mapping: By mapping the potential energy surface along the reaction coordinate, chemists can visualize the entire energy profile of a synthetic step. This allows for the theoretical validation of a proposed synthetic route and can help in identifying potential byproducts or alternative pathways.

Catalyst Design: If the synthesis involves a catalyst, computational models can be used to study the catalyst-substrate interactions, elucidating the mechanism by which the catalyst lowers the activation energy. This understanding can then be used to design more efficient catalysts.

Recent advancements have focused on developing automated workflows that can predict reaction feasibility and even design entire synthesis pathways by combining quantum chemistry with machine learning algorithms. arxiv.org

Molecular Dynamics Simulations of Iodosuprofen Interactions.taylorandfrancis.comCurrent time information in Bangalore, IN.researchgate.netslideshare.net

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. ebsco.com This "computational microscope" is essential for understanding how molecules like Iodosuprofen behave and interact in a biological environment. ebsco.com

Ligand-Protein Binding Dynamics and Conformational Analysis.taylorandfrancis.comCurrent time information in Bangalore, IN.researchgate.netslideshare.net

A primary application of MD simulations in drug discovery is to study how a ligand, such as Iodosuprofen, binds to its protein target, for instance, cyclooxygenase (COX) enzymes. researchgate.net

Key insights from MD simulations include:

Binding Pose Stability: While docking methods can predict how a ligand might fit into a protein's binding site, MD simulations can assess the stability of this pose over time. frontiersin.org By simulating the complex in a realistic environment, researchers can observe whether the ligand remains securely bound or if it shifts to a different orientation.

Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture the conformational changes that occur upon binding. nih.gov A ligand may adopt a higher energy conformation to fit into the binding site, and the protein may also adjust its shape to accommodate the ligand. nih.gov Understanding these changes is crucial for a complete picture of the binding event. ijpsr.comlumenlearning.comlibretexts.org

Interaction Fingerprinting: MD simulations allow for a detailed analysis of the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-protein complex. slideshare.net By tracking these interactions throughout the simulation, it is possible to identify key residues in the protein that are critical for binding. meilerlab.org

The following table illustrates the types of data that can be extracted from MD simulations to characterize ligand-protein interactions.

| Simulation Metric | Description | Significance for Iodosuprofen Binding |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | A stable RMSD for both the ligand and protein backbone suggests a stable binding pose and complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein and can indicate which parts of the binding pocket are most adaptable. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Significant changes in Rg can indicate large-scale conformational changes in the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key hydrogen bond donors and acceptors that are crucial for binding affinity and specificity. |

Solvent Effects and Structural Stability Simulations

The surrounding solvent, typically water in biological systems, plays a critical role in molecular interactions. youtube.com MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their effects.

Hydration Shell Analysis: The arrangement of water molecules around the ligand and in the binding pocket can significantly influence binding affinity. mdpi.com MD simulations can reveal the structure and dynamics of this hydration shell and identify key water molecules that may mediate ligand-protein interactions.

Solvation Free Energy Calculations: These calculations can quantify the energetic cost or benefit of moving the ligand from the solvent into the protein's binding site, providing a more accurate estimation of binding affinity.

In Silico Screening and Design of Iodosuprofen Derivatives.taylorandfrancis.comjst.go.jpslideshare.netthieme-connect.com

In silico methods, which are computational approaches, are extensively used to screen large libraries of virtual compounds and to design new molecules with improved properties. nih.gov For Iodosuprofen, this would involve designing derivatives with potentially enhanced efficacy or selectivity.

Virtual Screening: Large chemical databases can be computationally screened to identify molecules that are structurally similar to Iodosuprofen or that are predicted to bind to its target protein. nih.gov This is a rapid and cost-effective way to identify new lead compounds. schrodinger.com

Structure-Based Drug Design: Using the three-dimensional structure of the target protein (e.g., COX-1 or COX-2), new derivatives of Iodosuprofen can be designed to optimize interactions with the binding site. researchgate.netnih.govacs.org This might involve adding or modifying functional groups to form additional hydrogen bonds or to improve hydrophobic contacts.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for Iodosuprofen could be developed and used to search for other molecules that fit this model.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. researchgate.netinnovareacademics.in This allows for the early identification of compounds that are likely to have poor pharmacokinetic profiles or to be toxic, saving time and resources in the drug development process.

The table below outlines a hypothetical workflow for the in silico design and screening of Iodosuprofen derivatives.

| Step | Method | Objective |

| 1. Target Identification | Literature Review & Database Search | Confirm the biological target of Iodosuprofen (e.g., COX-1/COX-2). researchgate.net |

| 2. Lead Optimization | Structure-Based Design | Modify the Iodosuprofen scaffold to enhance binding affinity and selectivity for the target. researchgate.net |

| 3. Virtual Library Generation | Combinatorial Chemistry Tools | Create a large virtual library of Iodosuprofen derivatives based on the design hypotheses. |

| 4. High-Throughput Docking | Molecular Docking Software | Dock the virtual library against the target protein to predict binding poses and affinities. mdpi.com |

| 5. Consensus Scoring | Multiple Scoring Functions | Re-rank the docked compounds using several different scoring functions to improve the reliability of the predictions. nih.gov |

| 6. ADMET Filtering | In Silico ADMET Models | Filter out derivatives with predicted unfavorable ADMET properties. innovareacademics.in |

| 7. MD Simulation Validation | Molecular Dynamics | Perform MD simulations on the top-ranked candidates to validate binding stability and interactions. frontiersin.orgnih.govmdpi.com |

| 8. Synthesis Prioritization | Final Analysis | Select the most promising derivatives for chemical synthesis and experimental testing. |

Future Directions and Emerging Research Avenues for Iodosuprofen

Exploration of Novel Synthetic Methodologies and Sustainable Production

The synthesis of Iodosuprofen and related compounds is an area ripe for innovation, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes. ijsrch.comjocpr.com Traditional multi-step syntheses for NSAIDs are often characterized by low atom economy and the use of hazardous reagents. ijsrch.comewadirect.com Future research will likely focus on the principles of green chemistry to optimize the production of Iodosuprofen. ijsrch.comjocpr.com

Key areas of exploration include:

Catalytic Processes: The development of novel catalysts, such as recyclable palladium complexes or enzymatic catalysts, could streamline the synthesis, reducing the number of steps and improving yields. ewadirect.comrsc.org For instance, methods developed for the synthesis of other NSAIDs like Ibuprofen (B1674241), such as the BHC process which uses recyclable hydrogen fluoride (B91410) as a catalyst, have significantly improved atom efficiency from less than 40% to over 77%. ewadirect.comchemistryforsustainability.org

Continuous Flow Systems: Continuous-flow synthesis offers a departure from traditional batch processing, providing better control over reaction parameters, enhancing safety, and allowing for easier scalability. nih.gov This methodology has been successfully applied to the synthesis of Ibuprofen and could be adapted for Iodosuprofen. nih.gov

Green Solvents and Reagents: A major goal is to replace hazardous organic solvents and toxic reagents. jocpr.com Research into using greener alternatives like water, supercritical CO2, or bio-based solvents is a priority. jocpr.com For the iodination of the thiophene (B33073) ring, a key step in Iodosuprofen synthesis, efficient methods using N-iodosuccinimide (NIS) in ethanol (B145695) have been developed, which represent a cleaner approach. thieme-connect.com Modern iodocyclization techniques for creating iodinated thiophenes also offer more direct and efficient synthetic routes. mdpi.comorganic-chemistry.orgresearchgate.net

Sustainable Feedstocks: Long-term research will aim to utilize renewable feedstocks, moving away from petroleum-based starting materials to create a more sustainable pharmaceutical supply chain. jocpr.com

Adopting these sustainable production strategies is essential not only for environmental stewardship but also for making the manufacturing process more economical and safer. ijsrch.comacs.org

Advanced Mechanistic Deconvolution Studies Using Multi-Omics Approaches

While the primary mechanism of Iodosuprofen involves the inhibition of cyclooxygenase (COX) enzymes, its full spectrum of biological effects remains to be elucidated. nih.govnih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level view of how a drug interacts with a biological system. nashbio.compluto.biobiocompare.com This holistic approach moves beyond the "one-target, one-drug" paradigm to uncover complex molecular networks. pluto.bio

Future research using multi-omics on Iodosuprofen could include:

Comprehensive Target Profiling: Proteomics can identify not only the intended COX targets but also potential off-target proteins that bind to Iodosuprofen. databiotech.co.il This is crucial for understanding the compound's broader effects and predicting potential side effects.

Pathway Analysis: By combining transcriptomic and metabolomic data, researchers can map the downstream effects of COX inhibition on various cellular pathways. nashbio.comastrazeneca.com This could reveal how Iodosuprofen influences inflammation, cell proliferation, and other processes on a network level. frontiersin.org

Biomarker Discovery: Multi-omics studies can help identify biomarkers that predict a patient's response to Iodosuprofen. nashbio.comnih.gov For example, specific genomic variations or metabolic profiles might correlate with higher efficacy or an increased risk of adverse events.

Microbiome Interactions: The gut microbiota can influence the metabolism and toxicity of NSAIDs. frontiersin.org A multi-omics analysis incorporating metagenomics could clarify how Iodosuprofen affects the gut microbiome and, in turn, how the microbiome alters the drug's activity. frontiersin.org

The integration of these large datasets, often facilitated by machine learning and AI, promises to provide unprecedented insights into the complete mechanism of action of Iodosuprofen. astrazeneca.com

| Omics Field | Biological Molecules Studied | Potential Application for Iodosuprofen Research |

|---|---|---|

| Genomics | DNA | Identifying genetic variations that influence drug response and susceptibility to side effects. |

| Transcriptomics | RNA | Measuring changes in gene expression in response to Iodosuprofen to understand affected pathways. nashbio.com |

| Proteomics | Proteins | Identifying on-target and off-target protein interactions and post-translational modifications. databiotech.co.il |

| Metabolomics | Metabolites | Profiling changes in cellular metabolism to understand the downstream functional consequences of COX inhibition. nashbio.com |

| Metagenomics | Microbial DNA | Analyzing the impact of Iodosuprofen on the gut microbiome composition and function. frontiersin.org |

Development of Sophisticated Analytical Platforms for Enhanced Characterization

The precise characterization of Iodosuprofen, its metabolites, and its potential polymorphic forms is essential for research and development. Future work will leverage advanced analytical platforms to achieve higher sensitivity, resolution, and efficiency.

Emerging analytical strategies include:

Advanced Chromatography and Mass Spectrometry: Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for NSAID analysis. jru-b.comnih.gov Future developments will focus on coupling these with tandem mass spectrometry (LC-MS/MS), which offers exceptional selectivity and sensitivity for quantifying the drug and its metabolites in complex biological matrices like urine or plasma. americanpharmaceuticalreview.commdpi.com

Chiral Separation Techniques: Since many NSAIDs, including the parent compound suprofen (B1682721), are chiral, developing robust methods for separating enantiomers is critical. americanpharmaceuticalreview.com Advanced chiral stationary phases in HPLC can effectively separate stereoisomers, which is vital as different enantiomers can have different pharmacological activities and metabolic fates. americanpharmaceuticalreview.comunich.it

Solid-State Characterization: The physical properties of a drug, such as its crystalline form (polymorphism), can impact its stability and bioavailability. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (XRD) are crucial for identifying and characterizing different polymorphs of Iodosuprofen and its derivatives. unav.edu

In-Matrix Derivatization: For GC-MS analysis of polar drugs like NSAIDs, derivatization is often required. mdpi.com Novel, simpler, and greener in-matrix derivatization methods can save time and reduce the use of hazardous reagents. mdpi.com

| Technique | Abbreviation | Purpose |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation, quantification, and purity analysis of Iodosuprofen and its metabolites. jru-b.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile derivatives of Iodosuprofen, often used for trace-level detection. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and selective quantification in complex biological fluids. americanpharmaceuticalreview.com |

| Differential Scanning Calorimetry | DSC | Thermal analysis to identify melting points, phase transitions, and polymorphism. unav.edu |

| Powder X-ray Diffraction | XRD | Identification of crystalline structure and different polymorphic forms. unav.edu |

| Capillary Electrophoresis | CE | High-resolution separation based on charge and size, useful for purity and chiral analysis. jru-b.comamericanpharmaceuticalreview.com |

Integration with Systems Biology Approaches for Network-Level Understanding

Systems biology offers a framework for understanding the complex interplay of biological components as a whole, rather than in isolation. researchgate.netnih.gov By integrating experimental data with computational modeling, systems pharmacology can provide a comprehensive view of a drug's action within the context of cellular networks. databiotech.co.ildrugtargetreview.com

Applying systems biology to Iodosuprofen research would involve:

Network Pharmacology: Building protein-protein interaction (PPI) networks to visualize how Iodosuprofen's effect on COX enzymes propagates through interconnected pathways. researchgate.netconsensus.app This can help predict downstream consequences and identify other potential points of intervention.

Dynamic Pathway Modeling: Creating mathematical models of the arachidonic acid cascade and related inflammatory pathways to simulate the dynamic response to Iodosuprofen inhibition. nih.gov This can provide a deeper understanding of its therapeutic effects and potential for drug synergy.

Holistic Drug-Disease Models: Integrating data on Iodosuprofen's pharmacology with information about the pathophysiology of inflammatory diseases can lead to a more complete understanding of its therapeutic window and potential for repurposing. researchgate.net A systems approach can help explain the variability in drug response among individuals and guide the development of personalized medicine strategies. astrazeneca.com

Conceptual Expansion of Iodosuprofen's Chemical Framework for New Research Applications

The chemical structure of Iodosuprofen serves as a valuable scaffold that can be systematically modified to create novel compounds with tailored properties. researchgate.net Expanding on its framework opens up possibilities for developing new research tools and potential therapeutic agents.

Future directions in this area include:

Synthesis of Derivatives: Researchers can synthesize a library of Iodosuprofen derivatives by modifying different parts of the molecule, such as the thiophene ring, the phenylpropionic acid side chain, or the position of the iodine atom. researchgate.netrroij.com

Structure-Activity Relationship (SAR) Studies: By evaluating the biological activity of these new derivatives, researchers can establish detailed SARs. This knowledge is crucial for rationally designing compounds with enhanced potency, greater selectivity for COX-2 over COX-1, or even entirely new biological activities. acs.orgresearchgate.net

Development of Probes and Imaging Agents: The iodine atom in Iodosuprofen is a heavy atom useful for X-ray crystallography. acs.org By incorporating different halogens, fluorescent tags, or radioactive isotopes, the Iodosuprofen scaffold could be used to develop new chemical probes for studying COX enzymes or imaging agents for diagnostic purposes.

Exploring New Therapeutic Targets: While Iodosuprofen is a known COX inhibitor, its derivatives might interact with other targets. researchgate.net Screening a library of these compounds against a broad panel of enzymes and receptors could lead to the discovery of novel biological activities and therapeutic applications beyond inflammation. rroij.com

This conceptual expansion transforms Iodosuprofen from a single compound into a versatile chemical platform for exploring fundamental biology and discovering new molecular entities. researchgate.net

Role of Iodosuprofen as a Benchmark or Reference Compound in Academic Research

Iodosuprofen has already established itself as a valuable tool in academic and pharmaceutical research, primarily due to its well-characterized interaction with COX enzymes. Its role as a reference compound is likely to continue and expand.

Key applications include:

Crystallographic Studies: As an iodinated analog of suprofen, Iodosuprofen contains an electron-dense iodine atom that is useful as a marker in X-ray crystallography. acs.org It has been used to determine the binding mode of NSAIDs within the active site of prostaglandin (B15479496) H2 synthase-1 (PGHS-1), providing critical insights into the structural basis of inhibition. acs.org

Computational Modeling and Docking: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, frequently use known inhibitors like Iodosuprofen as a benchmark. researchgate.netresearchgate.net New potential inhibitors are often compared against Iodosuprofen to validate computational models and predict their binding affinity and orientation within the enzyme's active site. researchgate.netthieme-connect.com

Pharmacophore Modeling: The known binding mode of Iodosuprofen helps in the development of 3D pharmacophore models. thieme-connect.com These models define the essential structural features required for a molecule to bind to the COX active site and are used to screen virtual libraries for new potential inhibitors.

By serving as a reliable point of comparison, Iodosuprofen helps validate new experimental and computational methods, thereby accelerating the discovery and development of novel anti-inflammatory agents and other therapeutics targeting COX enzymes. researchgate.net

Q & A

Q. How do crystallographic data of Iodosuprofen-bound COX-1 inform the design of next-generation NSAIDs?

- Methodology : Use structural insights (e.g., iodine’s role in stabilizing the COX-1 active site) to guide rational drug design. Synthesize analogs with modified halogen substituents and test their selectivity and potency in vitro and in vivo .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., varying IC values across studies), re-evaluate assay conditions (enzyme source, substrate concentration) and validate using orthogonal methods (e.g., isothermal titration calorimetry) .

- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies addressing Iodosuprofen’s unique halogen interactions over well-characterized NSAID mechanisms .

- Literature Integration : Reference foundational studies on COX inhibition and halogenated NSAIDs to contextualize findings. Avoid redundant methodologies by citing prior protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.